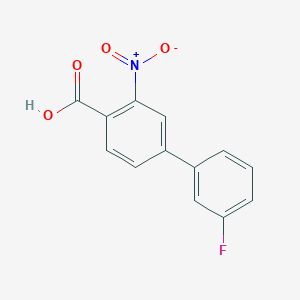

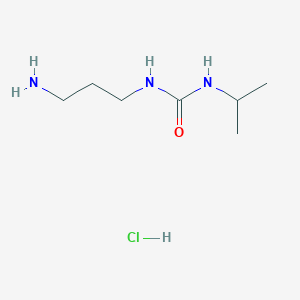

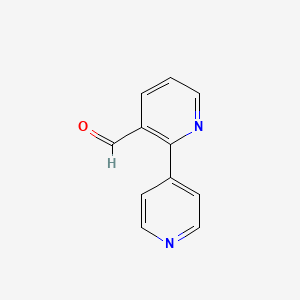

2-(Pyridin-4-yl)nicotinaldehyde

Overview

Description

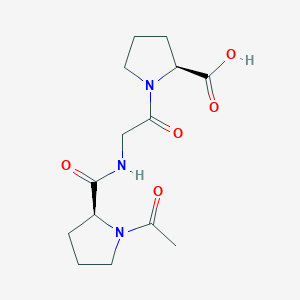

“2-(Pyridin-4-yl)nicotinaldehyde” is a type of monosubstituted pyridine, where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety . It’s also known as pyridine-4-carboxaldehyde .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,4-Dihydropyridinecarboxylates were prepared by the reaction of nicotinaldehydes with amino-crotonoates in the presence of p-TsOH at room temperature .Molecular Structure Analysis

Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .Chemical Reactions Analysis

A specific reaction involving a similar compound, 4-pyridin-2-yl-1H-pyrazole-3,5-diamine, and 2-pyridin-4-yl-malonaldehyde was reported. The reaction mixture was submitted to microwave irradiations at 140° C for 15 minutes.Scientific Research Applications

Synthesis of 1,4-Dihydropyridinedicarboxylates

“2-(Pyridin-4-yl)nicotinaldehyde” is used in the synthesis of 1,4-Dihydropyridinedicarboxylates . These compounds are prepared by the reaction of nicotinaldehydes with aminocrotonoates .

Anti-Microbial Activity

The compounds synthesized from “2-(Pyridin-4-yl)nicotinaldehyde” have shown potent anti-fungal activities . For example, diethyl 2,6-diphenyl-4- (pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate and diethyl 4- (2-chloro-5- (4-fluorophenyl)pyridin-3-yl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate were identified as potent anti-fungal agents .

Free-Radical Scavenging Activity

Some compounds derived from “2-(Pyridin-4-yl)nicotinaldehyde” have been identified as free radical scavengers . For instance, diethyl 2,6-dimethyl-4- (pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate, dimethyl 4- (2-chloropyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and diethyl 2,6-dimethyl-4- (pyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate were identified as free radical scavengers .

α-Glucosidase Inhibitory Activity

Compounds derived from “2-(Pyridin-4-yl)nicotinaldehyde” have shown α-glucosidase inhibitory activity . For example, diethyl 4- (2-chloro-5-phenylpyridin-3-yl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate and diethyl 4- (2-chloro-5-phenylpyridin-3-yl)-2,6-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate denoted α-glucosidase inhibitory activity .

Synthesis of Glycolysis Inhibitor

“2-(Pyridin-4-yl)nicotinaldehyde” is used in the synthesis of the glycolysis inhibitor (E)-3- (pyridin-3-yl)-1- (pyridin-4-yl)prop-2-en-1-one (3PO) . This compound reduces glycolytic flux and suppresses glucose uptake .

Inhibition of HUVEC Proliferation

The glycolysis inhibitor (3PO), synthesized from “2-(Pyridin-4-yl)nicotinaldehyde”, has been found to inhibit the proliferation of HUVEC cells . When combined with the multi-kinase inhibitor sunitinib l-malate, a significant synergistic effect on HUVECs proliferation was observed .

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-microbial, free-radical scavenging, and α-glucosidase inhibitory activities .

Mode of Action

It is known that similar compounds can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This suggests that 2-(Pyridin-4-yl)nicotinaldehyde might interact with its targets to modulate their activity, leading to changes in cellular processes.

Biochemical Pathways

Given its potential α-glucosidase inhibitory activity, it may impact carbohydrate metabolism pathways .

Result of Action

Similar compounds have demonstrated anti-microbial, free-radical scavenging, and α-glucosidase inhibitory activities . These activities suggest that 2-(Pyridin-4-yl)nicotinaldehyde could potentially have similar effects.

properties

IUPAC Name |

2-pyridin-4-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-8-10-2-1-5-13-11(10)9-3-6-12-7-4-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAUXNZCKNOCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=NC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-4-yl)nicotinaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(1S,3S)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate](/img/structure/B1440307.png)

![(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1440308.png)